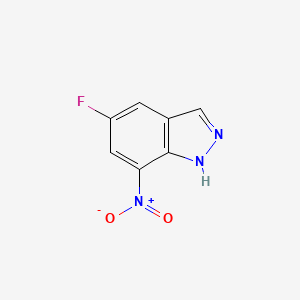

5-氟-7-硝基 1H-吲唑

描述

5-Fluoro-7-nitro 1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is used for research and development purposes . This compound is part of the indazole family, which are important heterocycles in drug molecules. Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable attention due to their pharmacological significance . Various methods have been developed for the synthesis of these compounds, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .Physical And Chemical Properties Analysis

5-Fluoro-7-nitro 1H-indazole is a solid substance . Its melting point ranges from 119 to 125 °C .科学研究应用

氟化化合物在药物开发中的应用

氟化化合物,例如 5-氟尿嘧啶 (5-FU),一直是治疗各种癌症发展的基石。5-FU 是一种氟化嘧啶类似物,在化疗中发挥了重要作用,在姑息治疗晚期癌症方面显示出疗效,特别是在胃肠道癌和乳腺癌中 (海德尔伯格和安斯菲尔德,1963)。这突出了氟化吲唑在治疗研究中的潜力。

增强液晶显示器

将氟化化合物掺入液晶中对材料科学产生了重大影响,特别是在显示器开发方面。氟化液晶表现出独特的特性,例如改善的热稳定性和降低的粘度,使其成为电子和显示器商业应用的理想选择 (赫德,2007).

催化和有机合成

吲唑衍生物,包括氟化版本,在催化和有机合成中显示出巨大的前景。它们独特的结构促进了新的合成方法和催化过程的开发,突出了它们在创建复杂有机分子中的多功能性和实用性 (希里等人,2022).

生物医学成像和诊断

氟化化合物在生物医学成像和诊断中发挥着至关重要的作用。在磁共振波谱 (MRS) 中使用氟化剂可以对肿瘤进行详细成像,从而提供对癌症代谢和治疗效果的宝贵见解 (内根丹克,1992)。这证明了氟化吲唑在增强诊断技术方面的潜力。

作用机制

Target of Action

5-Fluoro-7-nitro 1H-indazole, like other indazole derivatives, is known to interact with various biological targets. The primary targets of this compound are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

The compound’s interaction with its targets involves inhibition, regulation, and/or modulation . By interacting with these kinases, 5-Fluoro-7-nitro 1H-indazole can influence their activity, leading to changes in cellular processes such as cell cycle progression and volume regulation .

Biochemical Pathways

Given its interaction with chk1, chk2, and sgk kinases, it is likely that it affects pathways related to cell cycle regulation and volume control

Result of Action

The molecular and cellular effects of 5-Fluoro-7-nitro 1H-indazole’s action are likely to be diverse, given its interaction with multiple targets. For instance, by inhibiting CHK1 and CHK2 kinases, the compound could potentially influence cell cycle progression, possibly leading to cell cycle arrest . This could have implications for the treatment of diseases such as cancer .

安全和危害

When handling 5-Fluoro-7-nitro 1H-indazole, it is advised to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

未来方向

Indazole derivatives, including 5-Fluoro-7-nitro 1H-indazole, continue to be a significant area of research due to their diverse biological activities. Future research will likely focus on developing new synthetic strategies for these compounds, exploring their biological activities, and optimizing their properties for potential therapeutic applications .

属性

IUPAC Name |

5-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZIDSQISFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

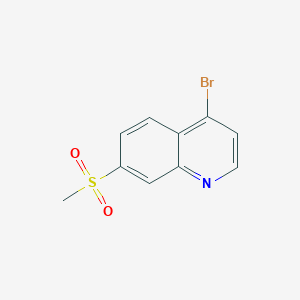

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)